

(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: (R)-Tetrahydropapaverine hydrochloride

Cat. No.: B046558

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **(R)-Tetrahydropapaverine hydrochloride**. Due to the limited availability of data specific to the (R)-enantiomer, this guide also incorporates information from studies on the racemic mixture (tetrahydropapaverine hydrochloride) and the structurally related compound, papaverine hydrochloride, to provide a broader understanding of its physicochemical properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties

(R)-Tetrahydropapaverine hydrochloride is a derivative of papaverine and is utilized as a chiral intermediate in the synthesis of various therapeutics.

Property	Description
Chemical Name	(1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular Formula	C ₂₀ H ₂₆ ClNO ₄
Molecular Weight	379.88 g/mol
CAS Number	54417-53-7
Appearance	White to off-white crystalline powder

Solubility Data

The solubility of **(R)-Tetrahydropapaverine hydrochloride** has been described qualitatively, with some quantitative data available for the racemate and in specific solvent systems. There are some discrepancies in the qualitative descriptions of its aqueous solubility.

Qualitative Solubility:

- Freely soluble in water and methanol; sparingly soluble in ethanol.
- Moderate solubility in water and common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data:

Compound	Solvent/System	Temperature	Solubility
(R)-Tetrahydropapaverine HCl	DMSO	Not Specified	100 mg/mL (263.24 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 5 mg/mL (13.16 mM)[1]	
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 5 mg/mL (13.16 mM)[1]	
Tetrahydropapaverine HCl (racemic)	Water	Not Specified	≥ 100 mg/mL (263.24 mM)
Water	Not Specified	74 mg/mL (194.8 mM)[2]	
DMSO	Not Specified	50 mg/mL (131.62 mM)	
DMSO	Not Specified	7 mg/mL (18.42 mM)[2]	
Ethanol	Not Specified	Insoluble (<1 mg/mL)[2]	
Papaverine HCl	Water	70 °F	≥ 10 mg/mL[3]

Stability Profile

Specific stability data for **(R)-Tetrahydropapaverine hydrochloride** is not extensively available. However, based on its structure and data from related compounds, its stability can be inferred. The recommended storage condition is in airtight containers at 2–8°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to two years.[4]

Studies on the related compound, papaverine hydrochloride, indicate a susceptibility to photodegradation, which follows first-order kinetics.[5] The stability of aqueous solutions of papaverine hydrochloride is influenced by pH, light, and the presence of complexing agents or

antioxidants.^[6] Forced degradation studies on the papaverine analogue, drotaverine hydrochloride, show degradation under acidic, basic, and oxidative conditions.

Potential Degradation Pathways:

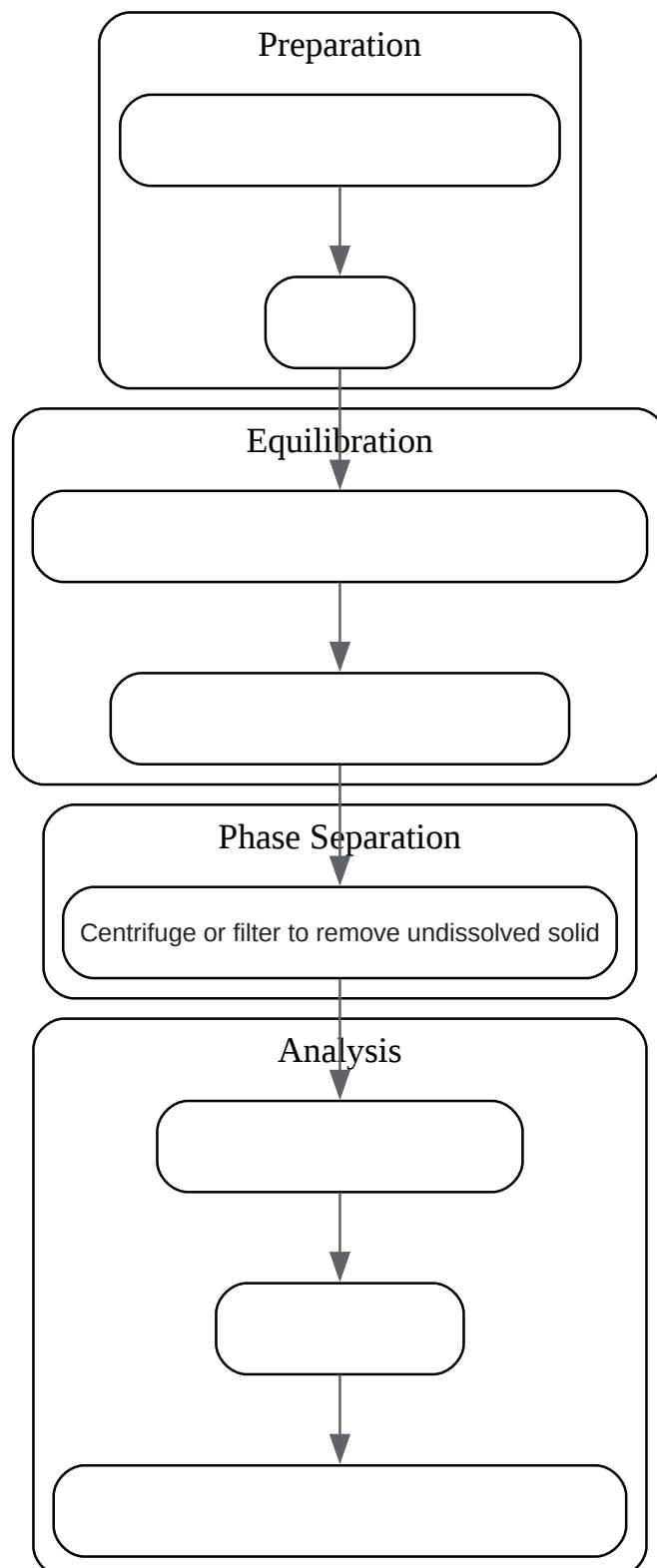
Based on the structure and information from related compounds, **(R)-Tetrahydropapaverine hydrochloride** is likely susceptible to:

- Hydrolysis: The ether linkages may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
- Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation. The final degradation product of papaverine solutions has been identified as a 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinium salt.^[7]
- Photodegradation: Exposure to UV light can lead to degradation. For papaverine hydrochloride, this process is enhanced by oxygen.^[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

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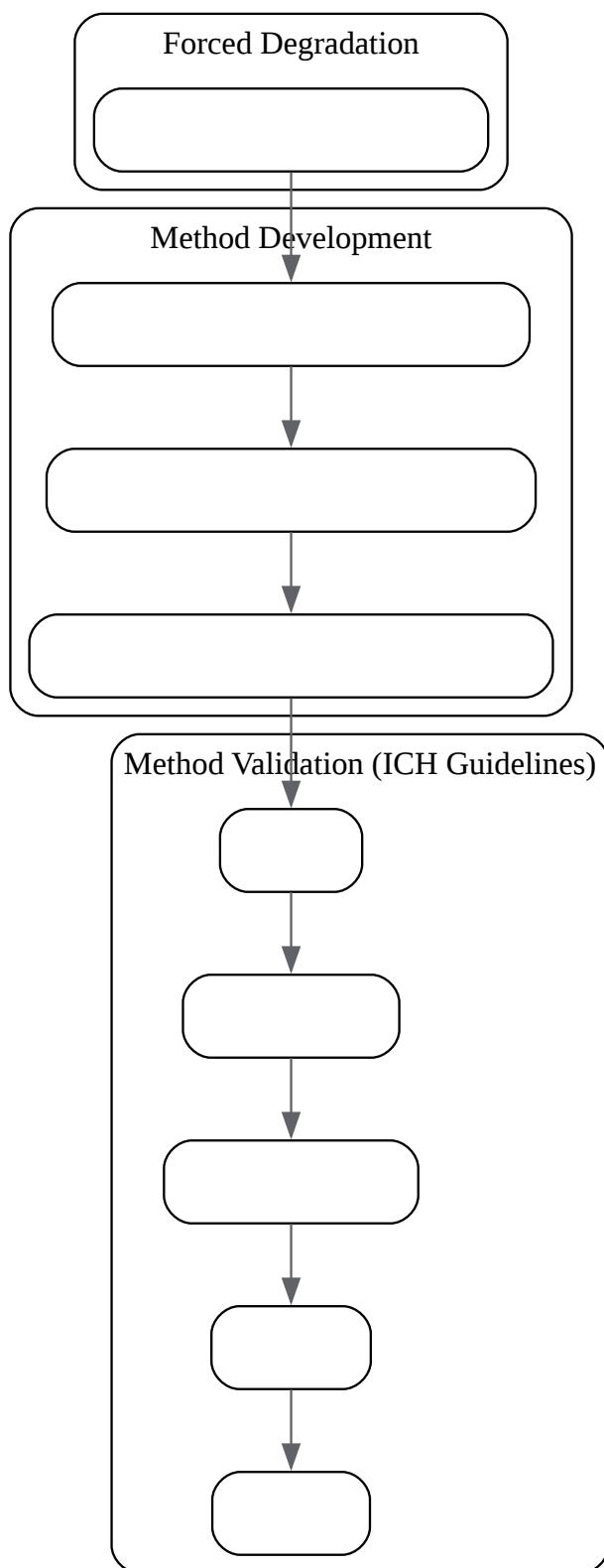
Shake-Flask Solubility Determination Workflow

Protocol:

- Preparation: Add an excess amount of **(R)-Tetrahydropapaverine hydrochloride** to a known volume of the solvent in a sealed vial.
- Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).
- Analysis: Carefully remove an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

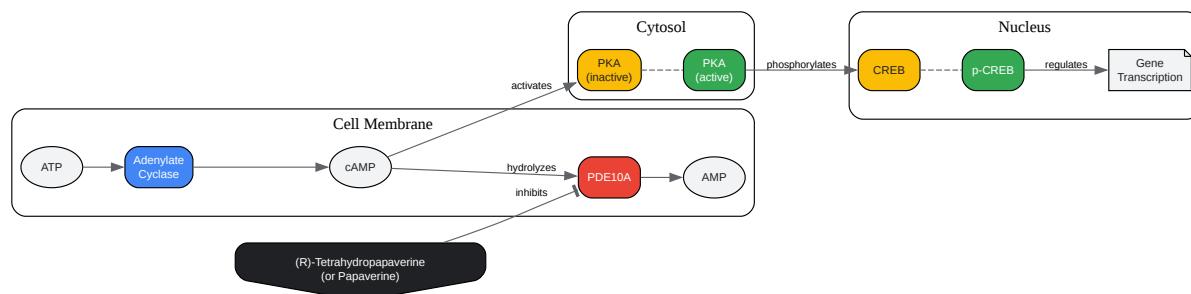
[Click to download full resolution via product page](#)**Workflow for Developing a Stability-Indicating HPLC Method**

Protocol Outline:

- Forced Degradation: Subject solutions of **(R)-Tetrahydropapaverine hydrochloride** to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate degradation products.
- Method Development:
 - Column: A reversed-phase C18 or C8 column is typically suitable for isoquinoline alkaloids.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the peak shape and resolution of the basic isoquinoline structure.
 - Detection: UV detection at a wavelength of approximately 280 nm is generally appropriate for this class of compounds.
- Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Biological Context and Signaling Pathway

Tetrahydropapaverine and its parent compound, papaverine, have been shown to exert neurotoxic effects on dopaminergic neurons, in part through the inhibition of mitochondrial complex I.[9][10][11][12] Papaverine is also a known inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum.[13][14][15][16] Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The subsequent activation of Protein Kinase A (PKA) influences downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), which is involved in neuronal function and survival. [13][14][15]



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Inhibition of PDE10A by Tetrahydropapaverine and Downstream Signaling

This guide provides a foundational understanding of the solubility and stability of **(R)-Tetrahydropapaverine hydrochloride** for research and development purposes. Further specific studies on the (R)-enantiomer are recommended to establish a more detailed and robust physicochemical profile.

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